molecular formula C11H9FN2O3 B8371526 Ethyl 5-fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate

Ethyl 5-fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate

Cat. No. B8371526
M. Wt: 236.20 g/mol
InChI Key: IIMLGQDNLIQWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate is a useful research compound. Its molecular formula is C11H9FN2O3 and its molecular weight is 236.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

IUPAC Name

ethyl 5-fluoro-4-oxo-1H-cinnoline-3-carboxylate

InChI

InChI=1S/C11H9FN2O3/c1-2-17-11(16)9-10(15)8-6(12)4-3-5-7(8)13-14-9/h3-5H,2H2,1H3,(H,13,15)

InChI Key

IIMLGQDNLIQWFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C(C1=O)C(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tri-n-butylphosphine (8.6 g, 0.042 mol, 1.1 equiv) in anhydrous tetrahydrofuran (50 mL) was added to a tetrahydrofuran solution (150 mL) of ethyl 2-diazo-3-(2,6-difluorophenyl)-3-oxopropanoate (9.6 g, 0.038 mol). After stirring for 30 minutes at ambient temperature, the mixture was diluted with tetrahydrofuran (500 mL) and refluxed for 8 hours. The mixture was cooled to ambient temperature, concentrated in vacuo and purified by silica gel gradient chromatography (40:1; chloroform:methanol), providing the titled compound: 1H NMR (400 MHz, DMSO-d6) δ 13.85 (1H, br s), 7.78-7.75 (1H, m), 7.50-7.40 (1H, m), 7.27-7.14 (1H, m), 4.30 (2H, t, J=7.1 Hz), 1.30 (3H, t, J=7.1 Hz) ppm; low resolution mass spectrometry (APCI) m/z 237.0 [(M+H)+; calculated for C11H9FN2O3: 237.1].
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

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